

Application Note: 2-(2-Propoxyethoxy)benzyl Alcohol (PEBA)

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Compound of Interest

Compound Name: 2-(2-Propoxyethoxy)benzyl alcohol

Cat. No.: B8527282

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Role: Thermoresponsive Polymer Precursor & Self-Immolative Linker CAS (Analog): 2050-25-1 (Benzyl-PEG2-OH analog for reference) Molecular Weight: ~210.27 g/mol (Calculated)

Executive Summary

2-(2-Propoxyethoxy)benzyl alcohol (PEBA) is a specialized functional monomer used primarily in the synthesis of Poly(benzyl ether)s exhibiting Lower Critical Solution Temperature (LCST) behavior. Unlike standard poly(ethylene glycol) (PEG) derivatives, the incorporation of the hydrophobic propoxy tail onto the ethoxy spacer allows for precise tuning of the polymer's hydrophobicity/hydrophilicity balance.

Key Applications:

- Thermoresponsive Polymers: Synthesis of Poly(PEBA) via acid-catalyzed polycondensation, yielding materials with tunable LCSTs (typically < 25°C due to the hydrophobic propoxy cap).
- Self-Immolative Linkers: Usage as an ortho-alkoxy benzyl alcohol spacer in drug delivery systems. The ether tail improves solubility of the linker-drug conjugate while maintaining the acid-labile or enzyme-responsive degradation mechanism.
- Hydrophobic Modification: Post-polymerization modification of styrenic or acrylate backbones to introduce amphiphilicity.

Technical Background & Mechanism

The Poly(benzyl ether) Architecture

Poly(benzyl ether)s are synthesized via the self-condensation of benzyl alcohols. The reaction is driven by the formation of a stabilized benzyl cation intermediate, which is attacked by the hydroxyl group of another monomer.

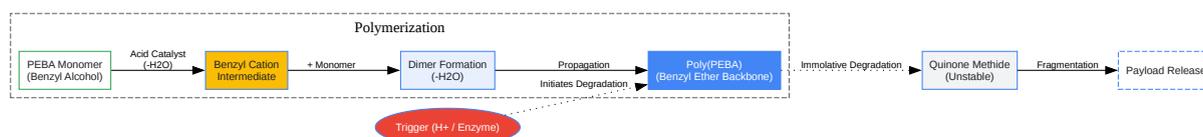
Why PEBA?

- LCST Tuning: The LCST of poly(benzyl ether)s is governed by the side chain.
 - Methoxyethoxy ($-\text{OCH}_2\text{CH}_2\text{OCH}_3$): LCST $\approx 42^\circ\text{C}$.
 - Ethoxyethoxy ($-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3$): LCST $\approx 21^\circ\text{C}$.
 - Propoxyethoxy ($-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3$): LCST $< 15^\circ\text{C}$ (Predicted).
 - Significance: PEBA is critical for creating copolymers that transition at specific physiological temperatures when combined with more hydrophilic monomers.

Self-Immolative Mechanism

As a linker, PEBA functions as a "spacer" that degrades upon a trigger event (e.g., cleavage of a protecting group at the phenolic position). The ortho-ether substituent facilitates the formation of a quinone methide intermediate, releasing the payload.

Mechanistic Pathway (DOT Visualization)



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Caption: Figure 1. Dual pathway of PEBA: Acid-catalyzed polymerization (solid lines) and self-immolative degradation (dotted lines) via quinone methide elimination.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Propoxyethoxy)benzyl Alcohol

Note: If PEBA is not commercially available, it must be synthesized from Salicylaldehyde.

Reagents:

- Salicylaldehyde (1.0 eq)
- 2-Chloroethyl propyl ether (1.2 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Sodium Borohydride ($NaBH_4$, 1.5 eq)
- DMF (anhydrous), Methanol, DCM.

Step-by-Step Procedure:

- Etherification:
 - Dissolve Salicylaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).
 - Add K_2CO_3 (27.6 g, 200 mmol) and stir at room temperature for 30 min.
 - Add 2-Chloroethyl propyl ether (14.7 g, 120 mmol) dropwise.
 - Heat to 80°C for 12 hours under N_2 atmosphere.
 - Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over $MgSO_4$. Concentrate to yield 2-(2-Propoxyethoxy)benzaldehyde.
- Reduction:

- Dissolve the intermediate aldehyde in Methanol (100 mL) at 0°C.
- Add NaBH₄ (5.7 g, 150 mmol) slowly (exothermic).
- Stir at 0°C for 1 hour, then warm to RT for 2 hours.
- Quench: Add saturated NH₄Cl solution slowly.
- Purification: Extract with DCM, dry, and purify via silica gel chromatography (Hexane/EtOAc 3:1).
- Target: Clear, viscous oil. Yield ~85%.

Protocol B: Acid-Catalyzed Polycondensation

Reference Standard: Sanda et al., Macromolecules 2008.

Reagents:

- PEBA Monomer (1.0 g, ~4.7 mmol)
- p-Toluenesulfonic acid monohydrate (p-TSA, 5 mol%)
- Dichloromethane (DCM, anhydrous)
- Quencher: Triethylamine (TEA)

Step-by-Step Procedure:

- Preparation:
 - Flame-dry a Schlenk flask and purge with Nitrogen.
 - Dissolve PEBA (1.0 g) in anhydrous DCM (5.0 mL) to achieve ~1.0 M concentration.
- Initiation:
 - Add p-TSA (45 mg) dissolved in minimal DCM.

- Stir at Room Temperature (25°C). Note: Higher temperatures increase molecular weight but broaden PDI.
- Propagation:
 - Monitor reaction by TLC or GPC. Reaction time is typically 1–4 hours.
 - Visual Cue: Solution viscosity will increase noticeably.
- Termination & Isolation:
 - Add TEA (0.5 mL) to quench the acid catalyst.
 - Precipitate the polymer into cold Methanol (100 mL).
 - Centrifuge and dry under vacuum at 40°C.

Characterization Metrics:

Technique	Expected Result	Purpose
¹ H NMR (CDCl ₃)	Peak at ~4.5 ppm (Benzyl CH ₂)	Confirm ether backbone formation.
GPC (THF)	Mn: 3,000 – 10,000 Da; PDI: 1.5 – 2.0	Determine molecular weight distribution.

| DSC | T_g ≈ -30°C to -10°C | Assess thermal transitions (flexible side chain). |

Protocol C: LCST Determination (Turbidimetry)

The defining feature of Poly(PEBA) is its thermoresponsiveness.

Equipment: UV-Vis Spectrophotometer with Peltier temperature controller.

Procedure:

- Sample Prep: Prepare a 1.0 wt% solution of Poly(PEBA) in deionized water.

- Note: If the polymer is insoluble at RT (due to the propoxy group), cool to 4°C. If still insoluble, add 10% Ethanol as a co-solvent to shift the LCST.
- Measurement:
 - Set wavelength to 500 nm (or 600 nm).
 - Ramp temperature from 0°C to 50°C at a rate of 1°C/min.
- Data Analysis:
 - Plot Transmittance vs. Temperature.
 - LCST Definition: The temperature at 50% transmittance decrease.
 - Expected Result: Sharp transition (Phase separation) due to the dehydration of the oligo(ethylene glycol) side chains.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Molecular Weight	High water content in solvent.	Ensure DCM is anhydrous; water terminates the benzyl cation.
Broad PDI (> 2.5)	Reaction temperature too high.	Conduct polymerization at 0°C or -20°C.
Insolubility in Water	Propoxy chain is too hydrophobic.	Copolymerize with 2-(2-Methoxyethoxy)benzyl alcohol to raise LCST.
Monomer Impurity	Residual aldehyde.	Ensure complete reduction (Step A.2); aldehyde acts as a chain stopper.

References

- Sanda, F.; Kamatani, J.; Endo, T. (2008). Synthesis and Thermoresponsive Properties of Poly(benzyl ether)s with Oligo(ethylene glycol) Side Chains. *Macromolecules*, 41(14), 5132–5140. [[Link](#)]
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